

# Aderbasib: A Technical Guide to Sheddase Inhibition in Oncology

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## Compound of Interest

Compound Name: Aderbasib

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## Abstract

**Aderbasib** (INCB7839) is a potent, orally bioavailable, hydroxamate-based inhibitor of a disintegrin and metalloproteinase (ADAM) 10 and ADAM17, two key sheddases implicated in the progression of various cancers. By blocking the proteolytic activity of these enzymes, **aderbasib** disrupts critical cell signaling pathways, including the epidermal growth factor receptor (EGFR) and Notch pathways, thereby impeding tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of **aderbasib**'s mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in an oncological context.

## Introduction to Aderbasib and Sheddase Inhibition

**Aderbasib** is a small molecule inhibitor that targets the metalloproteinase domain of ADAM10 and ADAM17.<sup>[1][2]</sup> These zinc-dependent proteases are responsible for the ectodomain shedding of a wide array of cell surface proteins, including growth factor precursors, cytokines, and their receptors.<sup>[2]</sup> In the context of cancer, the overexpression and aberrant activity of ADAM10 and ADAM17 contribute to tumor progression by releasing soluble ligands that activate pro-oncogenic signaling pathways and by cleaving receptors to generate constitutively active fragments.<sup>[2]</sup> **Aderbasib**'s dual inhibition of ADAM10 and ADAM17 presents a promising therapeutic strategy to counteract these effects.<sup>[1][2]</sup>

## Mechanism of Action

**Aderbasib** functions by binding to the active site of the metalloproteinase domain of ADAM10 and ADAM17, thereby preventing the cleavage of their substrates.<sup>[1]</sup> This inhibition has significant downstream consequences on key signaling pathways implicated in cancer:

- **EGFR/HER2 Pathway:** ADAM17 is a primary sheddase for EGFR ligands such as amphiregulin, transforming growth factor- $\alpha$  (TGF $\alpha$ ), and heparin-binding EGF-like growth factor (HB-EGF).<sup>[3][4][5]</sup> By preventing the release of these ligands, **aderbasib** can block the activation of the EGFR signaling cascade, which is crucial for cell proliferation, survival, and migration.<sup>[6]</sup> Furthermore, ADAM10 is a major sheddase of HER2, and its inhibition can prevent the generation of the p95HER2 fragment, a constitutively active form of the receptor associated with resistance to HER2-targeted therapies like trastuzumab.<sup>[7]</sup>
- **Notch Signaling Pathway:** ADAM10 is the key metalloprotease responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of the Notch signaling pathway.<sup>[8][9][10]</sup> This pathway is a master regulator of cell fate decisions, and its dysregulation is implicated in numerous cancers, promoting cancer stem cell maintenance and tumor progression. By inhibiting ADAM10, **aderbasib** can effectively block Notch signaling.<sup>[6][11]</sup>

## Preclinical Data

**Aderbasib** has demonstrated significant anti-tumor activity in a variety of preclinical models.

### In Vitro Potency

Target	IC50 (nM)	Notes
ADAM10	11.5	Data for a structurally related and functionally similar dual ADAM10/17 inhibitor, GW280264X. <sup>[12]</sup>
ADAM17	8.0	Data for a structurally related and functionally similar dual ADAM10/17 inhibitor, GW280264X. <sup>[12]</sup>

## In Vivo Efficacy

Cancer Model	Treatment	Outcome
Pediatric Glioblastoma Xenograft	Aderbasib (50 mg/kg, intraperitoneal injection, 5 days/week for 2 weeks)	Robustly inhibited tumor growth.[1]
HER2+ Breast Cancer Xenograft (BT474-SC1)	Aderbasib (30 mg/kg/day) in combination with lapatinib (75 mg/kg)	Complete prevention of the increase in mean tumor volume.[13]

## Clinical Data

**Aderbasib** has been evaluated in several clinical trials, primarily in HER2-positive breast cancer and pediatric high-grade gliomas.

### Phase I/II Study in HER2+ Metastatic Breast Cancer (NCT01254136)

This study evaluated **aderbasib** in combination with trastuzumab.

Parameter	Value
Patient Population	Metastatic HER2-positive breast cancer
Treatment	Aderbasib in combination with trastuzumab
HER2 ECD Reduction	Dose-dependent reduction, with a mean of ~80% inhibition at 300 mg BID.[14]
Overall Response Rate (ORR) at 300mg BID	40% (6/15 evaluable patients).[14]
ORR in patients with plasma aderbasib > IC50	55% (6/11 patients).[14]
Status	Development for this indication was halted in 2011 due to findings from further research.[15]

## Phase I Study in Recurrent/Progressive High-Grade Gliomas (NCT04295759)

This ongoing study is assessing the safety, tolerability, and recommended Phase II dose of **aderbasib** in children.[\[16\]](#)[\[17\]](#)

Parameter	Details
Patient Population	Children (3-21 years) with recurrent/progressive high-grade gliomas, including DIPG. <a href="#">[18]</a>
Primary Objectives	To evaluate safety and tolerability, and to determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D). <a href="#">[18]</a>
Rationale	Neuronal activity-regulated shedding of neuroligin-3 (NLGN3) by ADAM10 promotes glioma growth. Aderbasib can penetrate brain tissue and inhibit ADAM10. <a href="#">[16]</a> <a href="#">[17]</a>
Dose-Limiting Toxicity (in adults)	Deep venous thrombosis (DVT) was observed in a Phase I study in adults with solid tumors. <a href="#">[16]</a>
Status	The trial is closed. <a href="#">[18]</a>

## Experimental Protocols

### Cell Viability (MTS) Assay

This protocol is a general guideline for assessing the effect of **aderbasib** on cancer cell viability.

Materials:

- 96-well tissue culture plates
- Cancer cell line of interest

- Complete cell culture medium
- **Aderbasib** (INCB7839)
- MTS reagent (e.g., from Promega)
- Plate reader (absorbance at 490 nm)

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium and incubate overnight.
- Prepare serial dilutions of **aderbasib** in complete medium.
- Remove the medium from the wells and add 100  $\mu$ L of the **aderbasib** dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add 20  $\mu$ L of MTS reagent to each well.[\[19\]](#)[\[20\]](#)
- Incubate for 1-4 hours at 37°C.[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Measure the absorbance at 490 nm using a plate reader.[\[19\]](#)[\[20\]](#)
- Subtract the background absorbance and calculate cell viability as a percentage of the vehicle-treated control.

## HER2 Ectodomain Shedding Assay

This protocol is adapted for measuring the inhibition of HER2 shedding by **aderbasib** in HER2-overexpressing breast cancer cells.

#### Materials:

- BT-474 breast cancer cells
- Complete RPMI 1640 medium

- 96-well tissue culture plates
- **Aderbasib** (INCB7839)
- HER2 ELISA kit (e.g., from Calbiochem)

Procedure:

- Seed BT-474 cells in a 96-well plate at a density of  $2 \times 10^4$  cells/well in 100  $\mu$ L of complete RPMI 1640 medium and incubate overnight.[22]
- The next day, replace the medium with 100  $\mu$ L of fresh medium containing serial dilutions of **aderbasib** (e.g., 3-fold dilutions from 5  $\mu$ M).[22]
- Incubate the cells for 72 hours.[22]
- Harvest the cell culture supernatants.
- Dilute the supernatants (e.g., 1:10) and analyze the concentration of the HER2 extracellular domain (ECD) using a commercial HER2 ELISA kit according to the manufacturer's instructions.[22]
- Calculate the percent inhibition of HER2 shedding for each **aderbasib** concentration compared to the vehicle-treated control to determine the IC50 value.[22]

## Orthotopic Glioblastoma Xenograft Model

This protocol provides a general framework for establishing and treating an orthotopic glioblastoma model in immunocompromised mice.

Materials:

- Human glioblastoma cell line (e.g., U87MG, GBM8)
- Immunocompromised mice (e.g., NOD-SCID)
- Stereotactic injection apparatus
- **Aderbasib** (INCB7839)

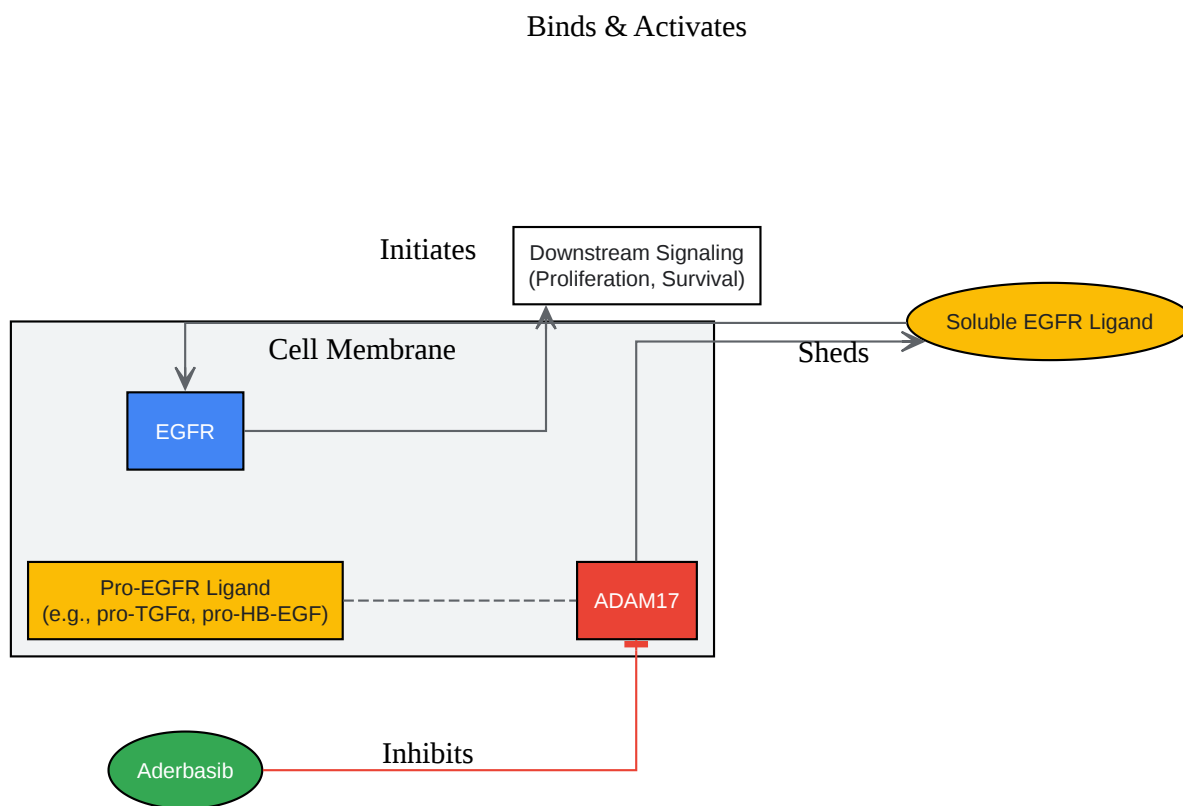
- Vehicle for in vivo administration (e.g., 2% DMSO, 2% Tween 80, 48% PEG300, 48% water) [1]
- Bioluminescence imaging system (if using luciferase-expressing cells)

#### Procedure:

- Culture human glioblastoma cells. For some models, cells are transduced to express a reporter like luciferase for in vivo imaging.
- Anesthetize the mice.
- Using a stereotactic frame, inject a suspension of glioblastoma cells (e.g.,  $1 \times 10^5$  cells in 2-5  $\mu\text{L}$ ) into the desired brain region (e.g., striatum). [23][24] The coordinates for injection are determined relative to bregma. [23]
- Allow tumors to establish for a set period (e.g., 7-14 days), which can be monitored by bioluminescence imaging.
- Prepare **aderbasib** in a suitable vehicle for administration.
- Treat mice with **aderbasib** (e.g., 50 mg/kg, intraperitoneally, 5 days a week) or vehicle control. [1]
- Monitor tumor growth regularly using bioluminescence imaging or by observing clinical signs.
- At the end of the study, euthanize the mice and collect brain tissue for histological analysis to confirm tumor growth and assess treatment effects.

## Signaling Pathway Visualizations

### Aderbasib Inhibition of ADAM17-Mediated EGFR Ligand Shedding

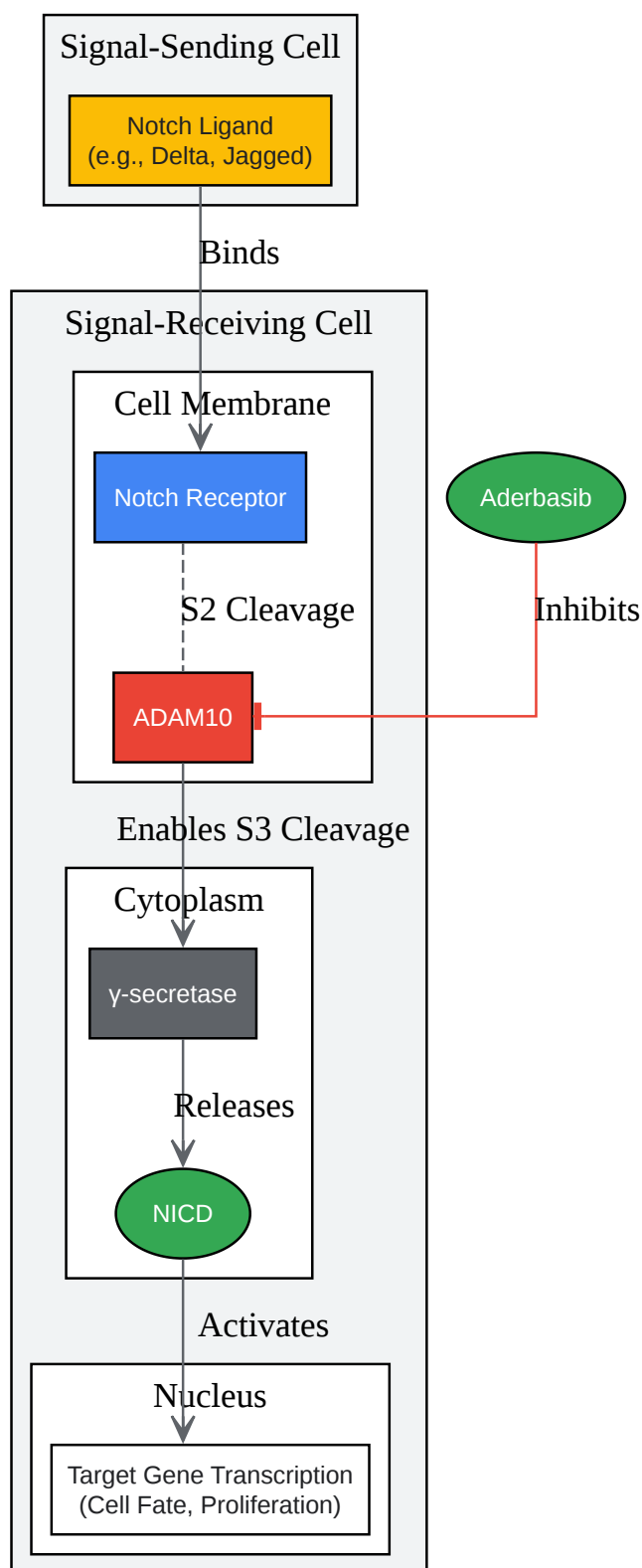


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Caption: **Aderbasib** blocks ADAM17, preventing EGFR ligand release and subsequent signaling.

## Aderbasib Inhibition of ADAM10-Mediated Notch Signaling





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